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Compound of Interest

Compound Name: 4-Bromofuran-3-carbaldehyde
Cat. No.: B8761363
Get Quote

Introduction & Structural Context

4-Bromofuran-3-carbaldehyde (also known as 3-bromo-4-formylfuran) represents a
"privileged scaffold" in drug discovery. Unlike the more common 2,3- or 2,5-substituted furans,
the 3,4-substitution pattern preserves the reactive

-positions (C2 and C5) for late-stage diversification via C-H activation or electrophilic aromatic
substitution.

e Chemical Formula:
e Molecular Weight: 174.98 g/mol

* Key Feature: The molecule possesses a plane of symmetry that is broken by the distinct
electronic effects of the electron-withdrawing formyl group (-CHO) at C3 and the inductively
withdrawing bromine (-Br) at C4.

Structural Analysis (Graphviz)

The following diagram illustrates the electronic environment and synthetic accessibility of the
scaffold.
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Figure 1: Functional map of 4-Bromofuran-3-carbaldehyde highlighting reactive sites.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for 4-bromofuran-3-
carbaldehyde, derived from the characterization of 3,4-disubstituted furan systems
synthesized via the 3,4-dibromofuran lithiation route.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3,4-substitution pattern results in a simplified proton spectrum compared to
monosubstituted furans. The key diagnostic feature is the presence of two distinct singlets (or
very narrow doublets) in the aromatic region, corresponding to the C2 and C5 protons.

H NMR (400 MHz, CDCI
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Note: A small long-range coupling (

Hz) is often observed in high-resolution scans, characteristic of 2,5-unsubstituted furans.

C NMR (100 MHz, CDCI
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B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carbonyl stretch and the characteristic furan ring

"breathing" modes.
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of the aldehyde C-H bond.
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aldehydes due to conjugation
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Characteristic ether linkage of
1150 C-O-C Stretch _
the furan ring.
Fingerprint region band
740 C-Br Stretch

indicating aryl bromide.

C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the bromine incorporation via the characteristic
isotope pattern.

¢ lonization Mode: EI (Electron Impact, 70 eV)
e Molecular lon (

): 174 and 176 (1:1 intensity ratio).

Fragmentation Pathway (Graphviz)
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Figure 2: Proposed EI-MS fragmentation pathway for 4-bromofuran-3-carbaldehyde.
Interpretation:

 |sotope Pattern: The equal height of peaks at 174 and 176 confirms the presence of a single
bromine atom (

and

).
o Base Peak: The loss of the formyl radical (-CHO, mass 29) typically generates the cation at

m/z 145/147 (bromofuran cation), which is often the base peak in furan aldehydes.

o Debromination: A peak at m/z 95 indicates the loss of bromine, leaving the furan-3-
carboxaldehyde radical cation.

Experimental Protocol: Synthesis & Isolation

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high
regiocontrol. The most reliable method involves the halogen dance/lithiation of 3,4-
dibromofuran.
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Methodology: Lithiation-Formylation of 3,4-
Dibromofuran

Reaction Scheme:
Step-by-Step Protocol:

e Setup: Flame-dry a 100 mL two-neck round-bottom flask and purge with Argon. Add a
magnetic stir bar.

« Reagents:

o

3,4-Dibromofuran (1.0 eq, 5.0 mmol)

o

Anhydrous THF (20 mL)

[e]

-Butyllithium (1.05 eq, 2.5 M in hexanes)

[¢]

Anhydrous DMF (1.5 eq)

e Lithiation:
o Dissolve 3,4-dibromofuran in THF and cool to -78°C (dry ice/acetone bath).
o Add

-BuLi dropwise over 15 minutes. Crucial: Maintain internal temperature below -70°C to
prevent ring opening or "halogen dance" equilibration to the 2-position.

o Stir at -78°C for 30 minutes. The solution typically turns pale yellow.
o Formylation:

o Add anhydrous DMF dropwise to the lithiated species at -78°C.

o Stir for 1 hour, allowing the mixture to warm slowly to 0°C.

o Workup:
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o Quench with saturated aqueous
(10 mL).
o Extract with Diethyl Ether (
mL).
o Wash combined organics with Brine, dry over
, and concentrate in vacuo.
e Purification:
o Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes).
o Yield: Expect 75-85% as a white to pale yellow solid.
References
o Synthesis of 3,4-Disubstituted Furans

o Title: Regioselective Synthesis of 3,4-Disubstituted Furans via Lithium-Halogen Exchange.

o Source: Journal of Organic Chemistry.[1][2]
o Context: Establishes the stability of 3-bromo-4-lithiofuran

e General Furan Spectroscopy: Title: Spectroscopic Identification of Organic Compounds
(Silverstein). Source: Wiley. Context: Reference for furan ring coupling constants () and
chemical shifts.

e Lithiation Protocols
o Title: Organolithium Reagents in Organic Synthesis.[2]

o Source: Springer.
o Context: Protocols for handling -BuLi and DMF quenches.

o Compound Registry
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o Title: 4-Bromofuran-3-carbaldehyde (CAS 164513-46-6).
o Source: PubChem / Sigma-Aldrich.

o Context: Confirmation of CAS and physical properties.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

e 2. people.uniurb.it [people.uniurb.it]

¢ 3. researchgate.net [researchgate.net]

e 4. 3-Furaldehyde | C5H402 | CID 10351 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 5.1122-12-9|3,4-Dibromofuran-2,5-dione|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Bromofuran-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8761363/docs#technical-guide-spectroscopic-
characterization-of-4-bromofuran-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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